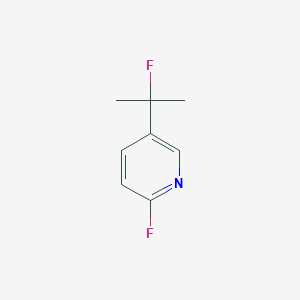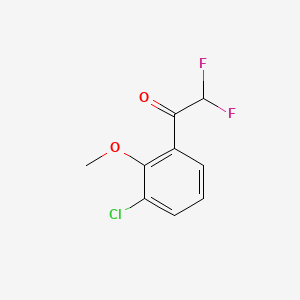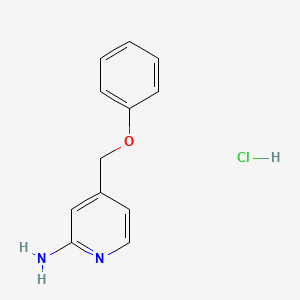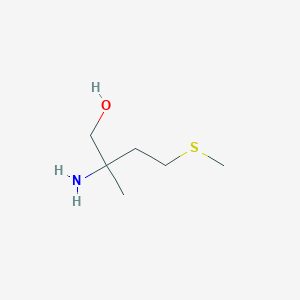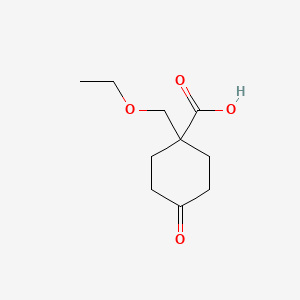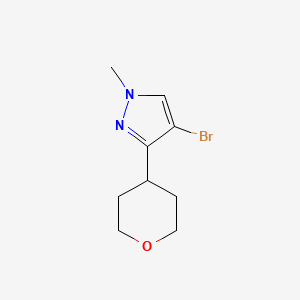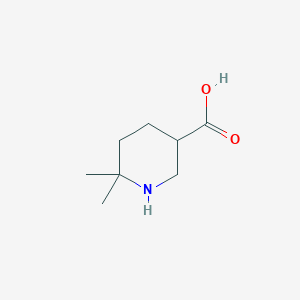
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amino Group Introduction: The amino group is introduced through a reductive amination reaction.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction.
Methoxy Group Introduction: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-(1-Amino-2-hydroxyethyl)phenol
- (s)-3-(1-Amino-2-hydroxyethyl)benzoic acid
- (s)-3-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
CJSOSTPRWYLUPR-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)[C@@H](CO)N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


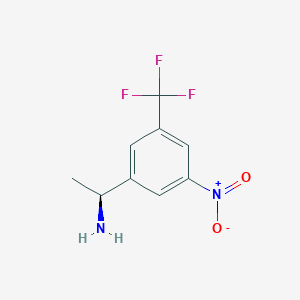
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)



